Bikaverin
Bikaverin
Bikaverin is a organic heterotetracyclic compound that is 10H-benzo[b]xanthene-7,10,12-trione substituted by hydroxy groups at positions 6 and 11, methoxy groups at positions 3 and 8 and a methyl group at position 1. It has a role as a fungal metabolite, an antifungal agent and an antibacterial agent. It is an organic heterotetracyclic compound, a polyphenol, an aromatic ether, a cyclic ether and a cyclic ketone.
Bikaverin is a natural product found in Fusarium fujikuroi with data available.
Bikaverin is a natural product found in Fusarium fujikuroi with data available.
Brand Name:
Vulcanchem
CAS No.:
33390-21-5
VCID:
VC0521239
InChI:
InChI=1S/C20H14O8/c1-7-4-8(26-2)5-10-12(7)17(23)15-18(24)13-9(21)6-11(27-3)16(22)14(13)19(25)20(15)28-10/h4-6,21-22H,1-3H3
SMILES:
CC1=CC(=CC2=C1C(=O)C3=C(O2)C(=O)C4=C(C3=O)C(=CC(=C4O)OC)O)OC
Molecular Formula:
C20H14O8
Molecular Weight:
382.3 g/mol
Bikaverin
CAS No.: 33390-21-5
Cat. No.: VC0521239
Molecular Formula: C20H14O8
Molecular Weight: 382.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Bikaverin is a organic heterotetracyclic compound that is 10H-benzo[b]xanthene-7,10,12-trione substituted by hydroxy groups at positions 6 and 11, methoxy groups at positions 3 and 8 and a methyl group at position 1. It has a role as a fungal metabolite, an antifungal agent and an antibacterial agent. It is an organic heterotetracyclic compound, a polyphenol, an aromatic ether, a cyclic ether and a cyclic ketone. Bikaverin is a natural product found in Fusarium fujikuroi with data available. |
|---|---|
| CAS No. | 33390-21-5 |
| Molecular Formula | C20H14O8 |
| Molecular Weight | 382.3 g/mol |
| IUPAC Name | 7,10-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-6,11,12-trione |
| Standard InChI | InChI=1S/C20H14O8/c1-7-4-8(26-2)5-10-12(7)17(23)15-18(24)13-9(21)6-11(27-3)16(22)14(13)19(25)20(15)28-10/h4-6,21-22H,1-3H3 |
| Standard InChI Key | QXNACSREWQXWCV-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC(=CC2=C1C(=O)C3=C(C4=C(C(=C3O2)O)C(=O)C(=CC4=O)OC)O)OC |
| SMILES | CC1=CC(=CC2=C1C(=O)C3=C(O2)C(=O)C4=C(C3=O)C(=CC(=C4O)OC)O)OC |
| Canonical SMILES | CC1=CC(=CC2=C1C(=O)C3=C(O2)C(=O)C4=C(C3=O)C(=CC(=C4O)OC)O)OC |
| Appearance | Solid powder |
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